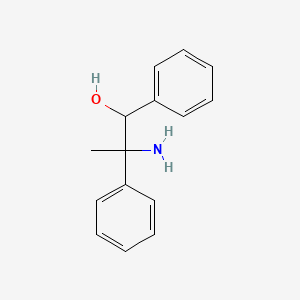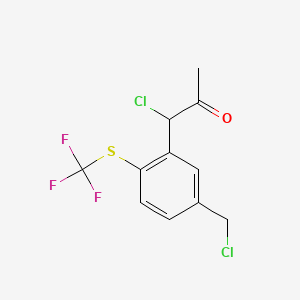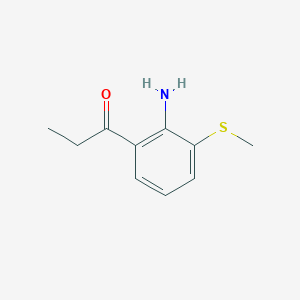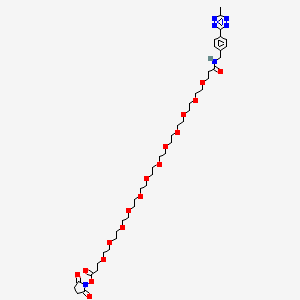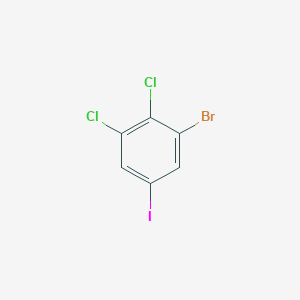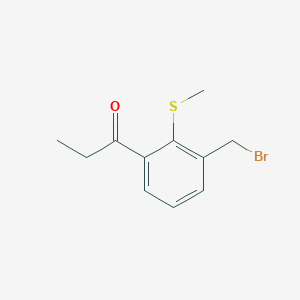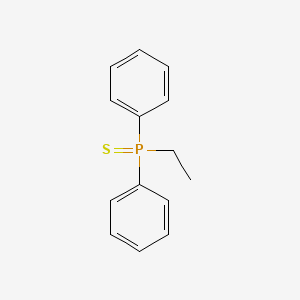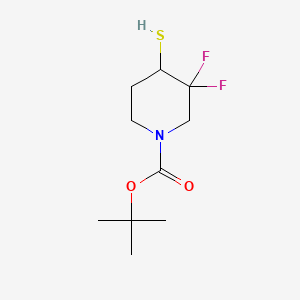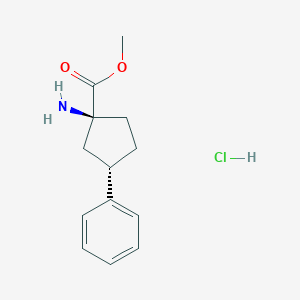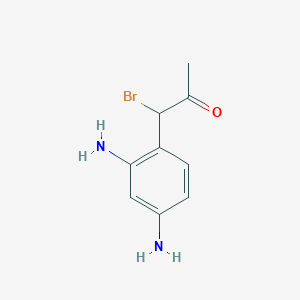![molecular formula C13H16ClN3O B14058543 trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)
trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: is a complex organic compound featuring a cyclohexyl group bonded to a methanol moiety and an 8-chloroimidazo[1,5-a]pyrazin-3-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the 8-chloroimidazo[1,5-a]pyrazine core, followed by the introduction of the cyclohexyl group through a series of substitution and addition reactions. The final step involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom in the imidazo[1,5-a]pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted imidazo[1,5-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
8-chloroimidazo[1,5-a]pyrazine: Shares the imidazo[1,5-a]pyrazine core but lacks the cyclohexyl and methanol groups.
Cyclohexylmethanol: Contains the cyclohexyl and methanol groups but lacks the imidazo[1,5-a]pyrazine moiety.
Uniqueness: : ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
Fórmula molecular |
C13H16ClN3O |
|---|---|
Peso molecular |
265.74 g/mol |
Nombre IUPAC |
[4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H16ClN3O/c14-12-11-7-16-13(17(11)6-5-15-12)10-3-1-9(8-18)2-4-10/h5-7,9-10,18H,1-4,8H2 |
Clave InChI |
KSHYLWKJWLZXSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CO)C2=NC=C3N2C=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


